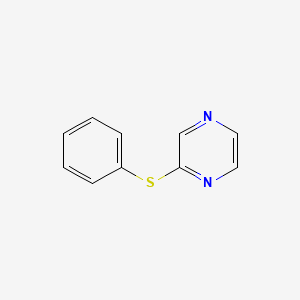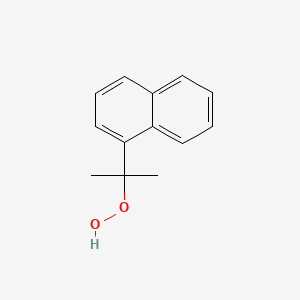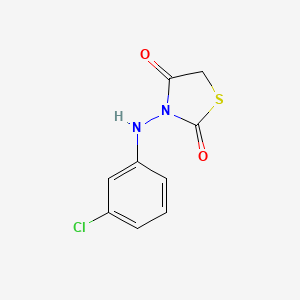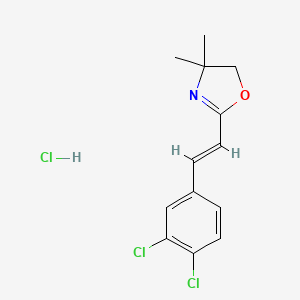
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide typically involves the condensation of β-dicarbonyl compounds with substituted hydrazines, followed by cyclization . Another method includes the 1,3-dipolar addition of nitrilimines with alkynes or alkenes . These reactions are usually carried out under reflux conditions in the presence of a suitable solvent and catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用機序
The mechanism by which 2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of a diazaphosphole ring.
2-Hydroxy-5-methylacetophenone: Contains a similar acetyl and methyl group but lacks the diazaphosphole ring.
Uniqueness
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide is unique due to the presence of both nitrogen and phosphorus atoms within its heterocyclic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
106104-26-1 |
|---|---|
分子式 |
C12H12N3O2P |
分子量 |
261.22 g/mol |
IUPAC名 |
2-acetyl-5-methyl-N-phenyldiazaphosphole-4-carboxamide |
InChI |
InChI=1S/C12H12N3O2P/c1-8-11(18-15(14-8)9(2)16)12(17)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,17) |
InChIキー |
WEAUQXVFJFNQTF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(P=C1C(=O)NC2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)



![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)



![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)

